![molecular formula C17H15FN4O B5709296 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea](/img/structure/B5709296.png)
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-fluorophenyl)urea, commonly referred to as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the quinoxaline family, which is known to possess diverse biological activities.
Mecanismo De Acción
DMQX acts as a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a key role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, DMQX can reduce the excessive neuronal activity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia. DMQX can also reduce the severity of Parkinson's disease symptoms in animal models. In addition, DMQX has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DMQX has some limitations, including its poor solubility in aqueous solutions and its tendency to aggregate, which can affect its activity.
Direcciones Futuras
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the quinoxaline scaffold. Another area of interest is the investigation of the potential therapeutic applications of DMQX in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, the development of new formulations and delivery methods for DMQX could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Métodos De Síntesis
DMQX can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylquinoxaline with 4-fluoroaniline in the presence of a base. The resulting intermediate is then reacted with urea to yield DMQX. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain. DMQX is a non-competitive antagonist of AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, DMQX can reduce the excessive neuronal activity that is associated with these disorders.
Propiedades
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-10-11(2)20-16-9-14(7-8-15(16)19-10)22-17(23)21-13-5-3-12(18)4-6-13/h3-9H,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUILIQLIYBTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylquinoxalin-6-yl)-3-(4-fluorophenyl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.